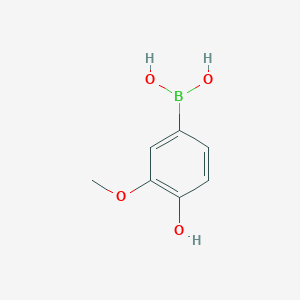

(4-ヒドロキシ-3-メトキシフェニル)ボロン酸

概要

説明

科学的研究の応用

(4-Hydroxy-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

作用機序

Target of Action

(4-Hydroxy-3-methoxyphenyl)boronic acid, also known as 4-HYDROXY-3-METHOXYPHENYLBORONIC ACID, is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the palladium complexes used in the Suzuki–Miyaura coupling .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the (4-Hydroxy-3-methoxyphenyl)boronic acid, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by (4-Hydroxy-3-methoxyphenyl)boronic acid . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that boronic acids, in general, are relatively stable and readily prepared . They are also generally environmentally benign, which suggests they may have good bioavailability .

Result of Action

The result of the action of (4-Hydroxy-3-methoxyphenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .

Action Environment

The action of (4-Hydroxy-3-methoxyphenyl)boronic acid is influenced by several environmental factors. The Suzuki–Miyaura coupling reaction, in which this compound is used, requires mild and functional group tolerant reaction conditions . Additionally, the stability of the compound can be influenced by factors such as temperature and pH .

生化学分析

Biochemical Properties

4-Hydroxy-3-methoxyphenylboronic acid plays a significant role in biochemical reactions . It is known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 4-Hydroxy-3-methoxyphenylboronic acid vary with different dosages in animal models .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-3-methoxyphenyl)boronic acid typically involves the reaction of vanillin with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water .

Industrial Production Methods

Industrial production of (4-Hydroxy-3-methoxyphenyl)boronic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

(4-Hydroxy-3-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong bases.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various substituted phenylboronic acids.

類似化合物との比較

Similar Compounds

3-Hydroxy-4-methoxyphenylboronic acid: Similar in structure but with different positioning of the hydroxyl and methoxy groups.

4-Hydroxyphenylboronic acid: Lacks the methoxy group, leading to different reactivity and applications.

3-Methoxyphenylboronic acid: Lacks the hydroxyl group, affecting its chemical properties and uses.

Uniqueness

(4-Hydroxy-3-methoxyphenyl)boronic acid is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions and form stable complexes with biomolecules makes it particularly valuable in research and industrial applications.

生物活性

(4-Hydroxy-3-methoxyphenyl)boronic acid, with the chemical formula CHBO and CAS number 182344-21-4, is a boronic acid derivative that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

| Property | Value |

|---|---|

| Molecular Weight (MW) | 167.96 g/mol |

| Boiling Point | Not specified |

| Solubility | High in polar solvents |

| Log P (octanol-water) | 0.0 to -1.22 |

| H-bond Donors | 3 |

| H-bond Acceptors | 4 |

(4-Hydroxy-3-methoxyphenyl)boronic acid exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Tubulin Polymerization : Similar to other boronic acids, this compound may inhibit tubulin polymerization, which is crucial for cell division. This property positions it as a potential anticancer agent by disrupting the mitotic spindle formation during cell division .

- Proteasome Inhibition : Boronic acids are known to act as proteasome inhibitors, leading to the accumulation of pro-apoptotic factors and ultimately inducing apoptosis in cancer cells .

- Antimicrobial Activity : The compound has shown promise as an antibacterial agent against resistant strains by targeting β-lactamases, enzymes that confer resistance to β-lactam antibiotics .

Anticancer Activity

Recent studies have highlighted the anticancer potential of (4-Hydroxy-3-methoxyphenyl)boronic acid through various in vitro and in vivo models:

- Cell Line Studies : In MCF-7 and MDA-MB-231 breast cancer cell lines, this compound demonstrated significant antiproliferative effects with IC values in the low nanomolar range. It was observed to cause G2/M phase arrest, indicating its effectiveness in halting cell cycle progression .

- Mechanistic Insights : The compound's ability to disrupt microtubule dynamics has been linked to its structural properties, allowing it to bind effectively to tubulin .

Antibacterial Activity

The antibacterial properties of (4-Hydroxy-3-methoxyphenyl)boronic acid were evaluated against various strains:

- Resistance Inhibition : It has shown effectiveness against strains producing class C β-lactamases, with inhibitory constants (K) in the low micromolar range, suggesting a strong binding affinity .

Case Studies

- In Vivo Efficacy : A study involving BALB/c mice treated with (4-Hydroxy-3-methoxyphenyl)boronic acid demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer therapeutic agent .

- Pharmacokinetics : Following oral administration in animal models, the compound exhibited rapid absorption and distribution across various tissues, including the liver and kidneys, with peak plasma concentrations reached within 15 minutes .

特性

IUPAC Name |

(4-hydroxy-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFBWSFTHSYXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468512 | |

| Record name | (4-Hydroxy-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182344-21-4 | |

| Record name | (4-Hydroxy-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of (4-Hydroxy-3-methoxyphenyl)boronic acid in the context of the presented research?

A1: (4-Hydroxy-3-methoxyphenyl)boronic acid plays a crucial role as a reagent in the synthesis of eugenol. The research demonstrates the successful palladium-catalyzed allylic arylation of allyl phenyl ether with (4-Hydroxy-3-methoxyphenyl)boronic acid pinacol ester to produce eugenol. [] This highlights the compound's utility in synthesizing complex molecules relevant to various fields, including fragrance and flavoring industries.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。